3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
Description
2H-Pyran, tetrahydro-3-(2-propynyloxy)- is a chemical compound with the molecular formula C8H12O2 . It is also known by other names, including Propargyl alcohol tetrahydropyranyl ether , Propargyl 2-tetrahydropyranyl ether , and 1-(2’-Tetrahydropyranyloxy)-2-propyne . The compound’s structure consists of a tetrahydropyranyl ring with a propynyl (propargyl) group attached to it .
Synthesis Analysis
The synthesis of 2H-Pyran, tetrahydro-3-(2-propynyloxy)- involves the reaction of propargyl alcohol with tetrahydropyranyl chloride or tetrahydropyranyl bromide. This reaction forms the ether linkage between the propargyl group and the tetrahydropyranyl ring. Detailed synthetic procedures and conditions can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular structure comprises a six-membered tetrahydropyranyl ring, which is saturated and oxygen-substituted. The propargyl group (C≡C-H) is attached to one of the ring carbons. The arrangement of atoms and bonds can be visualized using molecular modeling software or by referring to the 2D Mol file .
Chemical Reactions Analysis
2H-Pyran, tetrahydro-3-(2-propynyloxy)- may participate in various chemical reactions, including nucleophilic substitutions, acid-catalyzed hydrolysis, and base-catalyzed cleavage of the ether bond. These reactions can lead to the formation of different derivatives or functionalized products. Further studies are needed to explore its reactivity in detail .
Properties
IUPAC Name |
3-prop-2-ynoxyoxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-5-10-8-4-3-6-9-7-8/h1,8H,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNHOYFEHSOEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557827 | |
Record name | 3-[(Prop-2-yn-1-yl)oxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144366-09-6 | |
Record name | 3-[(Prop-2-yn-1-yl)oxy]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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